N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4OS/c16-10-6-7-11-12(8-10)22-15(17-11)18-14-20-19-13(21-14)9-4-2-1-3-5-9/h1-8H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRXGLJWCDKSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of Benzothiazole Derivative: The starting material, 2-amino-6-fluorobenzothiazole, is synthesized by reacting 2-amino-5-fluorobenzothiazole with potassium carbonate (K₂CO₃) as a binding agent.
Formation of Oxadiazole Ring: The benzothiazole derivative is then reacted with hydrazine hydrate and a carboxylic acid derivative to form the 1,3,4-oxadiazole ring.
Final Coupling Reaction: The final step involves coupling the oxadiazole intermediate with aniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Electrophilic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions due to the presence of electron-donating groups.
Nucleophilic Substitution: The fluorine atom on the benzothiazole ring can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted benzothiazole derivatives .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. Specifically, N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine has demonstrated promising results in various cancer cell lines.
Case Studies and Findings
- A study on similar oxadiazole derivatives indicated that compounds with structural similarities to this compound exhibited significant growth inhibition against several cancer cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions reaching as high as 86.61% .
| Cell Line | Percent Growth Inhibition |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
Antioxidant Properties
The antioxidant activity of oxadiazole derivatives has also been investigated. Compounds similar to this compound have shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
Research Insights
In a study evaluating antioxidant activities of various oxadiazole derivatives:
- Compounds were tested using DPPH radical scavenging assays and demonstrated significant radical scavenging potential, indicating their ability to mitigate oxidative damage .
Drug Discovery Potential
The unique structural features of this compound make it a candidate for further exploration in drug discovery.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with specific biological targets. These studies typically assess how well the compound can fit into the active sites of target proteins associated with disease pathways.
ADMET Properties
Studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles are crucial for evaluating the drug-likeness of compounds. Preliminary assessments indicate that derivatives of oxadiazoles often comply with Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties .
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Table 1: Key Physicochemical Parameters of Selected Analogues
Key Observations :
- The 1,3,4-oxadiazole derivatives (e.g., 2B and 2C) exhibit higher melting points compared to thiadiazole analogues, likely due to stronger dipole-dipole interactions in the oxadiazole ring .
- Fluorine substitution on aromatic rings (e.g., 2C) increases melting points, suggesting enhanced crystallinity due to halogen-mediated packing .
- The target compound’s 6-fluorobenzo[d]thiazole group introduces steric and electronic effects distinct from simpler fluorophenyl substitutions in analogues like 2C.
Table 2: Pharmacological Profiles of 1,3,4-Oxadiazole Derivatives
Key Observations :
- 1,3,4-Oxadiazoles with electron-withdrawing substituents (e.g., nitro or chloro groups) demonstrate potent cytotoxicity, with IC50 values comparable to standard chemotherapeutics .
- Thiadiazole derivatives (e.g., ) exhibit insecticidal and fungicidal activities, suggesting that the target compound’s benzothiazole moiety may confer similar bioactivity .
- The trimethoxyphenyl-substituted oxadiazoles () adhere to Lipinski’s rule of five, indicating favorable drug-likeness, a property likely shared by the target compound due to structural similarities .
Key Observations :
- The use of dibromodimethylhydantoin (DBDMH) and NaOH in aqueous conditions is a common route for synthesizing 1,3,4-oxadiazol-2-amine derivatives .
- High-yield reactions (e.g., 79% for compound 4) are achievable under inert atmospheres, suggesting optimized protocols for halogenated derivatives .
- X-ray crystallography () confirms non-planar molecular geometries in substituted oxadiazoles, which may influence binding interactions in biological targets .
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Synthesis
The compound features a complex structure that integrates elements from benzothiazole and oxadiazole. Its IUPAC name is N-(6-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine. The synthesis typically involves:
- Formation of Benzothiazole Derivative : The starting material, 2-amino-6-fluorobenzothiazole, is synthesized using potassium carbonate as a binding agent.
- Formation of Oxadiazole Ring : This derivative is reacted with hydrazine hydrate and a carboxylic acid to create the oxadiazole ring.
- Final Coupling Reaction : The oxadiazole intermediate is then coupled with aniline to yield the target compound.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, including breast, colon, and lung cancers. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through interference with specific signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast) | 5.0 | Induction of apoptosis |
| HT29 (colon) | 4.5 | Inhibition of cell cycle progression |
| A549 (lung) | 6.2 | Activation of caspase pathways |
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial properties against various bacterial strains. Its efficacy was tested against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Targeting Kinases : The compound may inhibit certain kinases involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of DNA Synthesis : By interfering with DNA replication processes, it prevents cancer cell division.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent anticancer properties against multiple cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Efficacy : Research conducted by a team at Monash University evaluated the antimicrobial effects against resistant strains of bacteria and found significant inhibitory activity .
- SAR Studies : Structure–activity relationship (SAR) studies highlighted that modifications to the phenyl ring significantly influenced both anticancer and antimicrobial activities .
Q & A
(Basic) What are the standard synthetic routes for N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine and its derivatives?
The synthesis typically involves cyclization of substituted hydrazides or thiosemicarbazides using phosphoryl chloride (POCl₃) under reflux. For example:
- Hydrazide cyclization : Substituted benzoic acid hydrazides are treated with POCl₃ at 120°C to form oxadiazole cores, as demonstrated in the synthesis of 5-phenyl-1,3,4-oxadiazol-2-amine derivatives .
- Thiosemicarbazide route : N-phenylthiosemicarbazide reacts with carboxylic acid derivatives (e.g., 4-phenyl butyric acid) in POCl₃ at 90°C, yielding thiadiazole or oxadiazole scaffolds .
Yields for derivatives range from 82% to 90%, with melting points between 121°C and 182°C .
(Advanced) How can reaction conditions be optimized for synthesizing oxadiazole derivatives?
Optimization strategies include:
- Ultrasound-assisted synthesis : Reduces reaction time and improves yield by enhancing mass transfer (e.g., synthesis of 5-phenyl-1,3,4-oxadiazol-2-amine under ultrasound irradiation) .
- Catalysis : Manganese(II) catalysis improves regioselectivity in thiadiazole formation, as seen in the synthesis of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine .
- Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance cyclization efficiency .
(Basic) What spectroscopic techniques are used to characterize this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹, NH stretching at 3200–3400 cm⁻¹) .
- NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .
- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic rings: 15.3°–39.7°) .
(Advanced) How do computational methods like DFT contribute to understanding the compound's structure and properties?
- Thermochemical accuracy : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms predict atomization energies with <3 kcal/mol deviation from experimental data .
- Vibrational analysis : DFT calculations (B3LYP/6-31G*) match experimental IR spectra for NH and C-F stretches .
- Molecular orbital analysis : HOMO-LUMO gaps predict reactivity and electronic transitions relevant to biological activity .
(Basic) What biological activities have been reported for this compound?
- Anticancer activity : Derivatives show growth inhibition (GP = 6.82–62.61) against melanoma (MDA-MB-435), leukemia (K-562), and colon cancer (HCT-15) cell lines .
- Antioxidant potential : Radical scavenging activity (e.g., 80% inhibition of DPPH at 100 µM) .
- Cholinesterase inhibition : IC₅₀ values <10 µM in acetylcholinesterase (AChE) assays for Alzheimer’s research .
(Advanced) How do structural modifications influence biological activity?
- Substituent effects :
- Conformational analysis : Non-planar geometries (dihedral angles >30°) reduce steric hindrance in enzyme binding pockets .
(Advanced) What methodologies resolve contradictions between theoretical and experimental data?
- Cross-validation : Compare DFT-predicted bond lengths with X-ray data (e.g., C-N bond deviation <0.02 Å) .
- Multi-technique characterization : Pair NMR/IR with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
(Basic) What are the common substituents introduced to enhance activity?
- Phenyl derivatives : 4-Methylphenyl (GP = 39.77 on HCT-15) and 4-hydroxyphenyl (GP = 34.27 on T-47D) .
- Heterocyclic groups : Thienyl and pyridyl substituents improve solubility and bioavailability .
(Advanced) How is X-ray crystallography applied to determine molecular structure?
- SHELX software : Refines crystal structures using intensity data (e.g., R-factor = 0.0538 for 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amine) .
- Hydrogen bonding analysis : Identifies dimer formation via N–H⋯N interactions (e.g., bond length = 2.08 Å) .
(Advanced) What methodologies assess anticancer potential in vitro?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
